Methyl[2-(pyrazin-2-yl)ethyl]amine
Description
Methyl[2-(pyrazin-2-yl)ethyl]amine (C₇H₁₁N₃; molecular weight 137.095 Da) is a secondary amine featuring a methyl group and a pyrazine ring connected via an ethyl chain.
Properties
IUPAC Name |
N-methyl-2-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAZTGAMLBBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl[2-(pyrazin-2-yl)ethyl]amine typically involves the reaction of pyrazine with an appropriate alkylating agent. One common method is the alkylation of pyrazine with N-methyl-2-chloroethylamine under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Methyl[2-(pyrazin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(pyrazin-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl[2-(pyrazin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity . This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting the physiological response .
Comparison with Similar Compounds
Pyrazine-Based Amines
Key Observations :
- This compound is simpler in structure compared to piperidine-pyrazine hybrids or bioactive inhibitors. Its lack of polar substituents (e.g., carboxyl groups in Inhibitor A) may limit solubility but enhance membrane permeability .
- The absence of literature suggests its applications are confined to proprietary industrial processes, unlike Inhibitor A, which is well-studied in enzymology .
Pyridine-Based Amines
Key Observations :
- Di(2-picolyl)amine’s pyridine rings enable strong metal coordination, making it a versatile ligand in catalysis, whereas this compound’s pyrazine may offer weaker metal-binding due to fewer lone pairs .
- Pyridine-based amines are more extensively studied, with established synthetic protocols (e.g., two-step reductive amination in ), unlike the target compound’s underreported synthesis .
Piperazine/Piperidine Derivatives
Key Observations :
- Piperazine derivatives often exhibit enhanced solubility and bioavailability due to their nitrogen-rich frameworks, whereas this compound’s smaller structure may prioritize lipophilicity .
- The target compound’s patent count (11) is comparable to complex piperazine derivatives (e.g., ), suggesting overlapping industrial interest .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
- In contrast, pyridine-based amines (e.g., di(2-picolyl)amine) lack primary/secondary amines, reducing their hydrogen-bonding versatility .
Biological Activity
Methyl[2-(pyrazin-2-yl)ethyl]amine, a compound characterized by its unique pyrazine structure, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
This compound is defined by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | N-methyl-2-(pyrazin-2-yl)ethanamine |
The compound features a pyrazine ring that contributes to its reactivity and biological interactions.
1. Receptor Interactions
This compound has been studied for its interaction with various receptor types, particularly muscarinic receptors. Research indicates that it may act as an antagonist for muscarinic receptor subtype M4, which is implicated in cognitive disorders such as schizophrenia. This antagonistic action could provide therapeutic benefits in managing symptoms related to these conditions.
2. Antimicrobial Activity
Studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, synthesized pyrazine derivatives, including this compound, were evaluated for their antimicrobial efficacy using the agar well diffusion method. Results indicated that certain derivatives demonstrated promising activity against various bacterial strains, suggesting potential applications in treating infections .
3. Antioxidant Properties
The antioxidant capacity of this compound was assessed through various assays (e.g., ABTS and DPPH methods). The compound exhibited moderate antioxidant activity, indicating its potential role in mitigating oxidative stress within biological systems .
Case Study 1: Muscarinic Receptor Antagonism
A study focusing on the interaction of this compound with muscarinic receptors revealed that it effectively inhibits M4 receptor activity at sub-micromolar concentrations. This inhibition was linked to improvements in cognitive function in animal models of schizophrenia, highlighting its therapeutic potential in neuropsychiatric disorders.
Case Study 2: Antimicrobial Evaluation
In a systematic evaluation of pyrazine derivatives, this compound was included among compounds tested for antimicrobial activity. The results indicated that it exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antimicrobial agent in clinical settings .
Detailed Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
